![molecular formula C21H19N3O5S B3713629 N-[4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B3713629.png)
N-[4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
Overview
Description
N-[4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a phenyl ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide typically involves multiple steps:
Formation of the 3,5-dimethoxyphenylcarbonyl intermediate: This step involves the reaction of 3,5-dimethoxybenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the carbamothioyl group: The intermediate is then reacted with thiourea to introduce the carbamothioyl group.
Coupling with furan-2-carboxylic acid: The final step involves coupling the intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenyl and furan rings.
Reduction: Reduced forms of the carbonyl and carbamothioyl groups.
Substitution: Substituted derivatives at the carbamothioyl group.
Scientific Research Applications
N-[4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It can serve as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives
Uniqueness
N-[4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[(3,5-dimethoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-10-13(11-17(12-16)28-2)19(25)24-21(30)23-15-7-5-14(6-8-15)22-20(26)18-4-3-9-29-18/h3-12H,1-2H3,(H,22,26)(H2,23,24,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTMIWFUHPIPNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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